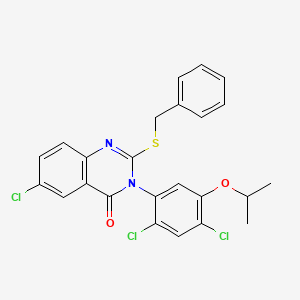

2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone class. This compound is known for its distinctive structural features, including the presence of multiple chloro-substituted aromatic rings and a sulfanyl group. Due to its structural complexity, it serves as a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone generally involves multiple steps:

Initial Formation: : The synthesis typically begins with the preparation of the core quinazolinone structure through the reaction of anthranilic acid derivatives with carbonyl-containing compounds under acidic or basic conditions.

Substitution Reactions:

Sulfanyl Group Addition: : The benzylsulfanyl group is introduced via nucleophilic substitution reactions, where a benzyl thiol reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound is often carried out in batch reactors, ensuring precise control over reaction conditions such as temperature, pressure, and reagent concentrations to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

This compound undergoes several types of chemical reactions, including:

Oxidation: : Under appropriate conditions, it can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: : The aromatic rings and chloro groups may undergo reduction, typically using reagents like sodium borohydride or catalytic hydrogenation.

Substitution: : It can participate in various nucleophilic and electrophilic substitution reactions, where functional groups on the aromatic rings are replaced.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide, m-chloroperbenzoic acid, or osmium tetroxide.

Reduction: : Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are frequently used.

Substitution: : Various halogenating agents and catalysts are employed depending on the specific substitution reaction.

Major Products Formed

The primary products formed from these reactions vary based on the type of reaction but may include oxidized derivatives, reduced aromatic compounds, and various substituted quinazolinones.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in signal transduction pathways.

Medicine

In the medical field, its unique structural features make it a candidate for the development of pharmaceuticals, particularly in cancer research due to its potential to inhibit tumor growth.

Industry

Industrially, it is explored for its applications in material science, including its use in the synthesis of advanced polymers and nanomaterials.

Mecanismo De Acción

Molecular Targets

The mechanism of action of 2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone primarily involves interaction with specific molecular targets such as enzymes and receptors. It may bind to the active site of enzymes, inhibiting their catalytic activity and affecting downstream signaling pathways.

Pathways Involved

Key pathways influenced by this compound include the inhibition of kinase signaling cascades, which play crucial roles in cell proliferation and survival, thereby offering potential therapeutic benefits in oncology.

Comparación Con Compuestos Similares

Compared to other quinazolinone derivatives, 2-(benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is distinguished by its specific substitution pattern and the presence of a benzylsulfanyl group. Similar compounds may include:

2-(methylsulfanyl)-quinazolinone

6-chloro-4-phenyl-quinazolinone

3-(2,4-dichlorophenyl)-4(3H)-quinazolinone

Each of these compounds exhibits unique chemical properties and biological activities, but the distinct structural modifications in this compound contribute to its specific interactions and applications.

There's an article worthy of a journal's byline. What do you think?

Actividad Biológica

2-(Benzylsulfanyl)-6-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone class, which has been recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C24H19Cl3N2O2S

- Molecular Weight : 505.84 g/mol

- CAS Number : 339099-32-0

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antimycobacterial agent. A study on related quinazolinones demonstrated that structural modifications significantly influence their activity against Mycobacterium tuberculosis. Specifically, the introduction of polar groups and specific substituents on the quinazolinone core can enhance potency while reducing cytotoxicity to mammalian cells. For instance, the compound exhibited submicromolar activity against M. tuberculosis without cytotoxic effects on MRC-5 fibroblasts, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The SAR analysis of quinazolinone derivatives reveals that:

- The presence of electron-withdrawing groups (like chloro and nitro) enhances biological activity.

- The position of substituents on the phenyl ring significantly affects the compound's interaction with biological targets.

For example, modifications at the 6-position of the quinazolinone core were tolerated, while substitutions at the 5 or 8 positions resulted in decreased activity. This suggests that maintaining specific structural features is crucial for retaining biological efficacy .

Case Studies

- Antimycobacterial Efficacy : In vitro tests revealed that compounds structurally similar to this compound demonstrated effective inhibition of M. tuberculosis thymidylate kinase (TMPK), a critical enzyme in nucleotide synthesis. This inhibition is linked to the compound's overall antimycobacterial activity .

- Cytotoxicity Assessment : The Ames test was employed to evaluate mutagenicity, revealing that while some analogues exhibited mutagenic properties, this compound showed a favorable safety profile with minimal cytotoxic effects against human cell lines .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

2-benzylsulfanyl-6-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl3N2O2S/c1-14(2)31-22-12-21(18(26)11-19(22)27)29-23(30)17-10-16(25)8-9-20(17)28-24(29)32-13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATSCLUGEVUPRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N2C(=O)C3=C(C=CC(=C3)Cl)N=C2SCC4=CC=CC=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.